molecular formula C13H9Cl2N3O2S B3031728 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide CAS No. 647853-73-4

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide

Cat. No.: B3031728
CAS No.: 647853-73-4
M. Wt: 342.2 g/mol
InChI Key: IRKFPKAFVACHDI-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has gained significant attention due to its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound this compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins and reduced degradation of extracellular matrix components, highlighting its potential as an anti-inflammatory and anti-cancer agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, the compound reduces the levels of inflammatory cytokines, thereby modulating the inflammatory response. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those involved in apoptosis, leading to reduced cell viability in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of COX-2 and MMPs, leading to enzyme inhibition. This binding is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. The compound also induces changes in gene expression by interacting with transcription factors and signaling molecules, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX-2 and MMPs, resulting in persistent anti-inflammatory and anti-cancer effects. Degradation products may form over time, potentially altering its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits COX-2 and MMPs without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, underscoring the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments or organelles. These modifications can also affect the compound’s stability and activity, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Properties

IUPAC Name

4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFPKAFVACHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380598
Record name 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647853-73-4
Record name 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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